N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Description
Historical Development of Pyrazole-Based Bioactive Molecules
The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883, has evolved into a cornerstone of medicinal chemistry. Early research identified pyrazole alkaloids in natural products, such as 1-pyrazolyl-alanine from watermelon seeds, but synthetic derivatives soon dominated drug discovery. By the mid-20th century, pyrazole-based compounds gained traction as anti-inflammatory and antimicrobial agents. The 1990s marked a turning point with the development of Celecoxib , a selective COX-2 inhibitor featuring a pyrazole core, which validated pyrazoles as scaffolds for targeted therapies.
Recent advances emphasize structural diversification to enhance potency and selectivity. For instance, imidazopyridazines linked to pyrazoles showed nanomolar inhibition of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), highlighting their antimalarial potential. Similarly, pyrazolinecarboxamides demonstrated agonist activity at cannabinoid CB1 receptors, underscoring their neurological applications. The table below summarizes key milestones:
Significance of Cyano-Functionalized Pyrazole Derivatives
Cyano (-CN) groups impart distinct electronic and steric properties to pyrazole derivatives. Their strong electron-withdrawing nature enhances binding affinity to enzymatic targets by stabilizing charge-transfer interactions. For example, 3-CF₃-4-cyano pyrazoles exhibited 8–9-fold selectivity for COX-2 over COX-1, outperforming Celecoxib in preclinical models. The cyano group also improves metabolic stability by resisting oxidative degradation, a critical factor in drug design.
Recent synthetic breakthroughs, such as silver-catalyzed [3 + 2] cycloadditions, enable regioselective incorporation of cyano and trifluoromethyl groups into pyrazoles. This method facilitated the creation of cyano-analogs of Penthiopyrad (a fungicide) and Fluazolate (herbicide), expanding agrochemical applications. The table below compares bioactivities of select cyano-pyrazoles:
| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index | Source |
|---|---|---|---|---|
| N¹-aryl-3-CF₃-4-cyano pyrazole | COX-2 | 0.88 μM | 9.26 | |
| Pyrazolo[5,1-c]triazine | Antimicrobial | Not reported | N/A | |
| Thiazolidinone-pyrazole | COX-2 | 0.62 μM | 8.85 |
Structural Uniqueness of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
This compound integrates four pharmacophoric elements:
- Pyrazole core : Serves as a planar scaffold for substituent alignment.
- Cyano-(2,4-dimethoxyphenyl)methyl group : The 2,4-dimethoxy phenyl enhances lipophilicity and π-stacking, while the cyano group withdraws electrons, polarizing the adjacent methylene bridge.
- 5-Propan-2-yl substituent : The isopropyl group introduces steric bulk, potentially modulating membrane permeability and target engagement.
- Carboxamide at C3 : Facilitates hydrogen bonding with biological targets, as seen in pyrazole carboxamides with antitubercular activity.
Structural analysis reveals synergistic interactions:
- The 2,4-dimethoxyphenyl moiety donates methoxy groups at positions 2 and 4, creating a hydrogen-bond acceptor/donor profile.
- The cyano group at the benzylic position stabilizes the molecule’s conformation through intramolecular dipole interactions.
- 5-Propan-2-yl adopts a gauche configuration, minimizing steric clash with the pyrazole ring.
The compound’s synthesis likely involves coupling 3-carboxamide pyrazole intermediates with cyano-functionalized dimethoxyphenyl precursors, analogous to methods used for N-isopropyl-1H-pyrazole-1-carboxamide . Green chemistry approaches, such as solvent-free cycloadditions, may optimize yield and purity.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10(2)13-8-14(21-20-13)17(22)19-15(9-18)12-6-5-11(23-3)7-16(12)24-4/h5-8,10,15H,1-4H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOHWTVSWXLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl moiety to the pyrazole ring, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide. In vitro evaluations have demonstrated that certain pyrazole derivatives exhibit potent activity against a range of pathogenic bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogens |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| 10 | Not specified | Various Gram-positive and Gram-negative bacteria |
The compound has been shown to inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .
Anticancer Potential
This compound has also been investigated for its anticancer properties. The pyrazole scaffold is known for its ability to interact with various biological targets involved in cancer progression.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 19 | A375 | 4.2 | CDK2 inhibition |
| 20 | MCF7 | 1.88 | Apoptosis induction |
In particular, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Kinase Inhibition
Kinase inhibitors are critical in cancer therapy due to their role in regulating cell signaling pathways. Pyrazole derivatives, including this compound, have been characterized as effective kinase inhibitors.
Table 3: Kinase Inhibition Data for Pyrazole Derivatives
| Compound | Target Kinase | IC50 (μM) | Disease Area |
|---|---|---|---|
| 20 | CDK2 | 0.98 ± 0.06 | Cancer |
| Various | Multiple kinases | Varies | Various cancers |
These compounds have been shown to inhibit key kinases involved in cellular proliferation and survival, making them promising candidates for further development in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., chloro in 3e) correlate with higher melting points (172–174°C) compared to non-halogenated analogs (e.g., 3a at 133–135°C) due to enhanced intermolecular interactions .
- Synthetic Yields : Fluorinated derivatives (e.g., 3d, 71% yield) show higher efficiency than chlorinated analogs (3e, 66%), possibly due to reduced steric hindrance .
- Molecular Weight : The target compound’s molecular weight is expected to be lower than EP 4 374 877 A2 (554.0 g/mol), which includes bromo and difluoro substituents .
Functional Group Influence on Reactivity and Bioactivity
Carboxamide vs. Sulfonamide
Aromatic Substituents
Analytical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Pyrazole Analogs
Insights :
- The target compound’s cyano group would show a distinct IR peak at ~2200 cm⁻¹, absent in non-cyano analogs like 3a .
- $ ^1 \text{H-NMR} $ of the target would feature methoxy protons (~3.8 ppm) and isopropyl methyl groups (1.2–1.4 ppm), differentiating it from halogenated analogs .
Biological Activity
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C15H18N4O3
- Molecular Weight : 298.33 g/mol
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of antimicrobial and anticancer effects.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The following table summarizes key findings from these studies:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Effective Against |
|---|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |
| 10 | 0.30 μg/mL | Not specified | Escherichia coli |
| 13 | 0.15 μg/mL | Not specified | Pseudomonas aeruginosa |
These results indicate that certain derivatives possess potent antimicrobial activity, making them candidates for further development as therapeutic agents against bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines. The following table illustrates the IC50 values for different cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.93 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 2.84 | G1 phase arrest and apoptosis induction |
| HCT-116 | 1.54 | Apoptosis via mitochondrial pathway |
The compound has been particularly effective against breast cancer cell lines, demonstrating a capacity to inhibit cell proliferation and induce cell death .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
- Biofilm Inhibition : In microbial contexts, it inhibits biofilm formation, enhancing its efficacy against bacterial pathogens .
Case Studies
Several case studies have reported on the use of this compound in experimental settings:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of pyrazole derivatives against clinical isolates of bacteria and found that certain compounds significantly inhibited growth and biofilm formation.
- Cancer Cell Line Studies : Research involving MCF-7 and MDA-MB-231 cells demonstrated that treatment with the compound resulted in increased apoptosis markers and reduced cell viability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide?
- Methodology :
- Step 1 : Activation of the pyrazole-3-carboxylic acid derivative using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This is refluxed for 4 hours under anhydrous conditions .
- Step 2 : Coupling with the amine component (e.g., 4-ethoxyaniline) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction progress is monitored via TLC .
- Step 3 : Purification via silica gel column chromatography using DCM/ethyl acetate (10:1) as eluent, yielding ~43% purified product .
- Key Reagents : 2,4-Dimethoxybenzaldehyde is a critical precursor for constructing the cyano-substituted aromatic moiety .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- HPLC : Retention times (e.g., 1.64 minutes under SQD-FA05 conditions) and purity validation (≥95%) .
- LCMS : Mass-to-charge ratio (m/z) confirmation (e.g., m/z 554 [M+H]⁺) .
- NMR : Structural elucidation using δ values (e.g., 149.90 ppm for aromatic carbons) .
- X-ray Crystallography : Determines dihedral angles between pyrazole and substituent rings (e.g., 7.70° with phenyl groups) to infer steric effects .
Q. How is the purity of the compound validated during synthesis?
- Methods :
- HPLC Analysis : Quantifies impurities using retention time consistency and peak integration .
- Column Chromatography : Removes unreacted starting materials and byproducts during purification .
- Melting Point Determination : Validates crystallinity and homogeneity (e.g., mp 150–152°C for related pyrazole derivatives) .
Advanced Research Questions
Q. How do structural modifications at the pyrazole 5-position influence biological activity?
- Mechanistic Insights :
- Substituent Effects : Bulky groups (e.g., isopropyl at C5) enhance steric hindrance, potentially improving target selectivity. For example, pyrazole derivatives with hydrophobic substituents show enhanced binding to coagulation factor Xa (Kᵢ = 13 pM) .
- Electron-Withdrawing Groups : The cyano group at the benzylic position increases electrophilicity, potentially enhancing covalent interactions with nucleophilic residues in target proteins .
- Experimental Design :
- SAR Studies : Synthesize analogs with varying C5 substituents (e.g., methyl, trifluoromethyl) and evaluate potency in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Approaches :
- Purity Reassessment : Confirm compound integrity via HPLC and LCMS to rule out degradation products .
- Assay Standardization : Use consistent buffer conditions (e.g., pH 7.4, 25°C) and positive controls (e.g., DPC423 for factor Xa inhibition) to minimize variability .
- Structural Confirmation : Compare X-ray crystallography data (e.g., dihedral angles, hydrogen bonding) with computational docking models to validate binding poses .
Q. What computational methods support the study of this compound’s receptor interactions?
- Tools :
- Molecular Docking : Predict binding affinities to targets like cannabinoid receptors using software (e.g., AutoDock Vina). Dihedral angles (e.g., 40.68° between pyrazole and ethoxyphenyl groups) influence ligand-receptor complementarity .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological activity to optimize pharmacokinetics .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interaction residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
